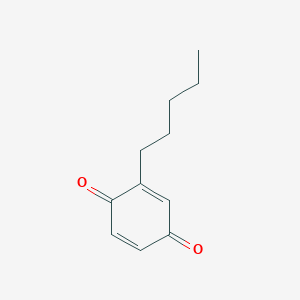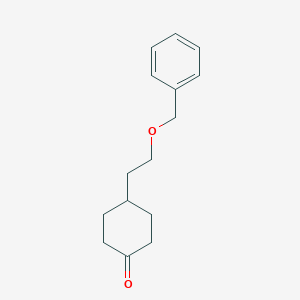
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate
Descripción general
Descripción
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group and a dimethylthiocarbamoyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate typically involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(N,N-dimethylthiocarbamoyloxy)-3-methoxybenzoic acid.
Reduction: 2-(N,N-dimethylthiocarbamoyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N,N-dimethylthiocarbamoyloxy)-2’-hydroxy-1,1’-binaphthyl .
- cis-1-(3’-N,N-dimethylthiocarbamoyl-4’-methoxy)-2-(3",4",5"-trimethoxyphenyl) ethene .
Uniqueness
O-(2-Formyl-6-methoxyphenyl) dimethylcarbamothioate is unique due to the presence of both a methoxy group and a dimethylthiocarbamoyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88791-03-1 |
|---|---|
Fórmula molecular |
C11H13NO3S |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
O-(2-formyl-6-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(16)15-10-8(7-13)5-4-6-9(10)14-3/h4-7H,1-3H3 |
Clave InChI |
ZKFRHDWZZPGQRA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC1=C(C=CC=C1OC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)

![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)










